(2S,6R)-1,2,6-trimethylpiperazine hydrochloride
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Overview
Description
(2S,6R)-1,2,6-Trimethylpiperazine hydrochloride is a chemical compound with the molecular formula C7H16N2Cl It is a derivative of piperazine, a cyclic organic compound with two nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,6R)-1,2,6-trimethylpiperazine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate starting material, such as 1,2,6-trimethylpiperazine.
Reaction Conditions: The reaction conditions may include the use of specific reagents and solvents, controlled temperature, and pressure settings to ensure the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: (2S,6R)-1,2,6-Trimethylpiperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can occur at specific positions on the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
(2S,6R)-1,2,6-Trimethylpiperazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in biological studies to investigate its effects on biological systems and pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S,6R)-1,2,6-trimethylpiperazine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, leading to biological responses and therapeutic effects.
Comparison with Similar Compounds
(2S,6R)-1,2,6-Trimethylpiperazine hydrochloride can be compared with other similar compounds, such as:
2,2-Dimethylpiperazine: This compound has a similar structure but lacks the additional methyl group.
2S,5S-Trimethylpiperazine hydrochloride: This compound has a different stereochemistry at the 5-position.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydrochloride salt form, which can influence its reactivity and biological activity.
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Properties
IUPAC Name |
(2S,6R)-1,2,6-trimethylpiperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.ClH/c1-6-4-8-5-7(2)9(6)3;/h6-8H,4-5H2,1-3H3;1H/t6-,7+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRQXHPCMRCMPZ-UKMDXRBESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](N1C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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